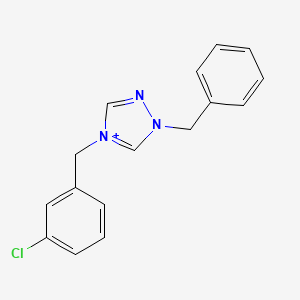![molecular formula C₂₄H₁₈ClF₂N₃O B1179165 (3S,5R,6R,7S)-12-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol CAS No. 133645-02-0](/img/structure/B1179165.png)
(3S,5R,6R,7S)-12-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5R,6R,7S)-12-methyl-4-oxapentacyclo[98002,803,5013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol is a complex organic compound with the molecular formula C₁₉H₁₆O₃ It is characterized by its unique tetrahydrotetrapheno[1,2-b]oxirene structure, which includes a diol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R,6R,7S)-12-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature settings, and solvents to facilitate the formation of the oxirene ring and the diol groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
(3S,5R,6R,7S)-12-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirene ring to more stable structures.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogens or other nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more stable hydrocarbons.
Scientific Research Applications
(3S,5R,6R,7S)-12-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of oxirene rings.
Biology: The compound’s interactions with biological molecules are of interest for understanding enzyme mechanisms and potential drug interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of (3S,5R,6R,7S)-12-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol involves its interaction with molecular targets such as enzymes or receptors. The oxirene ring and diol groups can form specific interactions with these targets, influencing their activity and leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
6,11-Dimethyl-1a,2,3,11c-tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol: A stereoisomer with similar structural features but different spatial arrangement.
Other tetrahydrotetrapheno[1,2-b]oxirene derivatives: Compounds with variations in the substituents on the oxirene ring or the phenyl groups.
Uniqueness
(3S,5R,6R,7S)-12-methyl-4-oxapentacyclo[98002,803,5
Properties
CAS No. |
133645-02-0 |
|---|---|
Molecular Formula |
C₂₄H₁₈ClF₂N₃O |
Molecular Weight |
0 |
Synonyms |
7-methylbenz(a)anthracene 3,4-dihydrodiol 1,2-epoxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,5-dimethyl-3-[(tosyloxy)methyl]dihydro-2(3H)-furanone](/img/structure/B1179086.png)



